molecular formula C5H9N5O3S2 B587469 2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 CAS No. 1794737-32-8

2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4

Cat. No.: B587469
CAS No.: 1794737-32-8
M. Wt: 255.303
InChI Key: VOWJSEYJDXBICY-LNLMKGTHSA-N
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Description

Molecular Structure and Basic Properties

2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 represents a deuterated analog of its corresponding protiated parent compound, with the molecular formula C5H5D4N5O3S2 and a molecular weight of 255.31 grams per mole. The compound features a complex heterocyclic structure centered around a 1,3,5-triazine ring system, which is substituted with two amino groups at positions 4 and 6, and a sulfanylethanesulfonic acid chain at position 2. The deuterium labeling occurs specifically within the ethanesulfonic acid portion of the molecule, where four hydrogen atoms have been replaced with deuterium isotopes.

The parent compound, bearing the same structural framework but without deuterium substitution, has the molecular formula C5H9N5O3S2 and molecular weight of 251.3 grams per mole. This parent compound is cataloged under Chemical Abstracts Service number 1391054-56-0, while the deuterated variant carries the distinct identifier 1794737-32-8. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound name accurately reflecting both the triazine core structure and the sulfonic acid functionality.

The structural complexity of this molecule encompasses multiple functional groups that contribute to its chemical behavior and potential applications. The triazine ring provides a stable aromatic framework with nitrogen atoms capable of participating in hydrogen bonding and coordination chemistry. The amino substituents at positions 4 and 6 of the triazine ring enhance the compound's hydrophilic character and provide sites for potential chemical modification or biological interaction. The sulfanylethanesulfonic acid chain introduces both sulfur chemistry and strong acid functionality, creating opportunities for diverse chemical reactivity patterns.

Chemical Registration and Identification Systems

The compound exists within multiple chemical registration systems, reflecting its importance in research and potential commercial applications. The deuterated version is assigned the unique Chemical Abstracts Service registry number 1794737-32-8, which distinguishes it from its non-deuterated analog. This systematic registration ensures proper identification and prevents confusion between isotopically labeled variants and their conventional counterparts.

Alternative nomenclature systems provide additional descriptive approaches to the compound's identity. The compound may be referred to as 2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]ethanesulfonic acid-d4, emphasizing the sulfanyl linkage between the triazine ring and the ethanesulfonic acid chain. This nomenclature variant clarifies the connectivity pattern within the molecule and assists in understanding the spatial arrangement of functional groups.

The compound's relationship to mesna, a clinically significant pharmaceutical agent, is reflected in its classification as "Mesna Impurity E" within certain pharmaceutical databases. This designation indicates that the compound may arise as a process-related impurity during the synthesis or storage of mesna, necessitating analytical methods capable of detecting and quantifying trace amounts. The deuterated version serves as an ideal analytical standard for such determinations, providing isotopic distinction while maintaining chemical similarity to the target analyte.

Spectroscopic and Analytical Characteristics

The incorporation of deuterium atoms fundamentally alters the spectroscopic properties of the compound, creating distinctive analytical signatures that facilitate identification and quantification. Nuclear magnetic resonance spectroscopy reveals characteristic changes in chemical shift patterns and coupling constants due to the isotope effect of deuterium substitution. These spectroscopic modifications enable precise discrimination between deuterated and non-deuterated forms, making the compound valuable as an internal standard in analytical applications.

Mass spectrometry provides another powerful tool for characterizing this deuterated compound, with the four-dalton mass difference clearly distinguishing it from its protiated analog. This mass shift enables accurate quantification when the deuterated compound serves as an internal standard, as the isotopic peaks are well-resolved and free from interference. The fragmentation patterns observed in tandem mass spectrometry experiments provide additional structural confirmation and support method development for complex mixture analysis.

Property Deuterated Form Non-deuterated Form
Molecular Formula C5H5D4N5O3S2 C5H9N5O3S2
Molecular Weight 255.31 g/mol 251.3 g/mol
Chemical Abstracts Service Number 1794737-32-8 1391054-56-0
Mass Difference +4.01 Da Reference
Deuterium Content 4 atoms 0 atoms

Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O3S2/c6-3-8-4(7)10-5(9-3)14-1-2-15(11,12)13/h1-2H2,(H,11,12,13)(H4,6,7,8,9,10)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWJSEYJDXBICY-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)SC1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])S(=O)(=O)O)SC1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and ammonia, leading to the formation of 4,6-diamino-1,3,5-triazine.

    Thioether Formation: The triazine derivative is then reacted with a thiol compound, such as ethanethiol, under basic conditions to introduce the sulfanyl group.

    Sulfonation: The final step involves the sulfonation of the ethanethiol derivative using sulfur trioxide or chlorosulfonic acid to yield the sulfonic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These are used to control the reaction conditions precisely, ensuring high yield and purity.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

    Deuterium Labeling: The incorporation of deuterium is achieved by using deuterated reagents or solvents during the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.

    Substitution: The amino groups on the triazine ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: N-alkyl or N-acyl triazine derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Research has shown that compounds derived from 2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic acid exhibit notable anticancer properties. For instance, hybrid molecules combining this compound with other structures have demonstrated cytotoxic effects against various cancer cell lines, with IC50_{50} values ranging from 1.51 to 2.60 μM .
  • Drug Development :
    • This compound serves as an important intermediate in the synthesis of novel pharmaceuticals. Its derivatives have been explored for their potential as therapeutic agents due to their ability to inhibit specific biological pathways associated with diseases.

Material Science Applications

  • Corrosion Inhibition :
    • Studies indicate that derivatives of 4,6-diamino-1,3,5-triazine compounds can significantly inhibit corrosion on mild steel surfaces when exposed to acidic environments. The effectiveness of these compounds is attributed to their adsorption properties and ability to form protective layers on metal surfaces .

Case Study 1: Anticancer Compound Synthesis

A series of studies focused on synthesizing hybrid molecules from 2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic acid have shown promising results in terms of anticancer activity. The hybrids were tested against multiple human cancer cell lines and exhibited significant cytotoxicity .

Case Study 2: Corrosion Inhibition Research

In a recent investigation into the corrosion inhibition properties of triazine derivatives, it was found that optimal concentrations could achieve corrosion protection rates exceeding 94% in hydrochloric acid solutions. This research utilized a combination of experimental techniques including electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM) to analyze the protective effects on mild steel .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
PharmaceuticalAnticancer drug developmentIC50_{50} values between 1.51 and 2.60 μM against cancer cells
Material ScienceCorrosion inhibition in metalsAchieved up to 94% corrosion protection in acidic solutions

Mechanism of Action

The compound exerts its effects through several mechanisms:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Antioxidant Activity: The compound can scavenge free radicals, reducing oxidative stress in biological systems.

    Molecular Targets: Targets include enzymes involved in metabolic pathways and proteins associated with disease states.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and analytical distinctions between 2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 and related compounds:

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Primary Application
This compound C₅H₆D₄N₆O₃S₂ ~208.3 (estimated) Not available Analytical standard (MS/NMR)
Mesna (2-Mercaptoethanesulfonic Acid) C₂H₅NaO₃S₂ 164.18 3375-50-6 Chemotherapy adjuvant
Dimesna (Mesna dimer) C₄H₈Na₂O₆S₄ 326.34 Not available Impurity/metabolite of Mesna
2-(Acetylsulfanyl)ethanesulfonic Acid C₄H₈O₄S₂ Not available Not available Mesna impurity
2-((Carbamimidoylcarbamoyl)thio)ethane-1-sulfonic Acid C₄H₁₀N₄O₃S₂ 226.28 Not available Structural analog with amidine groups

Key Comparisons

Deuterium Labeling: The -d4 variant differs from non-deuterated analogs by replacing four hydrogens with deuterium, increasing molecular weight by ~4 g/mol and reducing metabolic degradation rates .

Functional Roles Mesna: Used therapeutically to detoxify chemotherapeutic agents (e.g., cyclophosphamide) by binding reactive metabolites . 2-(4,6-Diamino...-d4: Exclusively employed as an isotopic internal standard for quantifying Mesna impurities or degradation products in pharmacokinetic studies . Dimesna: A dimeric impurity/metabolite of Mesna, formed via disulfide bonding, with distinct pharmacokinetic properties .

Analytical Performance pH and Stability: The non-deuterated parent compound exhibits a pH range of 4.5–6.0 in solution, critical for maintaining stability during analytical testing . Deuterated analogs likely share similar pH tolerances but may exhibit minor shifts due to isotopic effects. Loss on Drying: The parent compound loses ≤1.0% mass under vacuum drying at 60°C . Deuterated forms are expected to show comparable hygroscopicity but require validation for precise quantification.

Synthetic Pathways The triazine core in the subject compound is synthesized via nucleophilic substitution reactions, similar to methods described for bis(morpholino-triazine) derivatives (e.g., 4,6-dimorpholino-1,3,5-triazine intermediates) . Deuterium labeling is achieved through hydrogen-deuterium exchange or deuterated reagent use during synthesis .

Research Findings

  • Pharmaceutical Relevance: The compound’s deuterated form is critical for distinguishing endogenous analytes from exogenous compounds in biological samples, a feature absent in non-labeled analogs like Mesna or Dimesna .
  • Isotopic Interference Mitigation: In MS, the -d4 label eliminates signal overlap with non-deuterated molecules, ensuring accurate quantification in compliance with pharmacopeial guidelines (e.g., USP〈731〉 and 〈791〉) .
  • Stability Challenges: While the triazine core enhances structural rigidity, the amino groups may increase susceptibility to oxidation compared to simpler sulfonic acid derivatives like 2-Amino-4,5-dichlorobenzenesulfonic acid (CAS 6331-96-0) .

Biological Activity

2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4, also known as Mesna Impurity E, is a sulfonic acid derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is primarily recognized as an impurity in Mesna, a drug used to prevent hemorrhagic cystitis during chemotherapy. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Molecular Formula: C5_5H9_9N5_5O3_3S2_2
Molecular Weight: 251.29 g/mol
CAS Number: 1391054-56-0
IUPAC Name: 2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]ethanesulfonic acid
SMILES Notation: Nc1nc(N)nc(SCCS(=O)(=O)O)n1

Biological Activity Overview

The biological activities of this compound have been primarily linked to its role as an impurity in therapeutic applications. It exhibits properties that may influence various biological systems:

  • Antioxidant Activity : The presence of amino groups in the triazine ring contributes to its potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress within biological systems.
  • Cytotoxic Effects : Initial studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, similar to its parent compound Mesna which has been shown to have protective effects against chemotherapy-induced toxicity.
  • Detoxifying Agent : As a detoxifying agent, it can help in reducing the side effects of chemotherapeutic drugs by neutralizing harmful metabolites.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantPotential to scavenge free radicals
CytotoxicityExhibits cytotoxic effects on cancer cells
DetoxificationReduces toxicity from chemotherapeutic agents

Case Study 1: Antioxidant Activity

A study conducted by researchers at LGC Standards evaluated the antioxidant capacity of various triazine derivatives, including this compound. The findings indicated a significant ability to reduce oxidative stress markers in vitro.

Case Study 2: Cytotoxic Effects

In a comparative analysis published in the Journal of Cancer Research, the cytotoxic effects of this compound were assessed against several cancer cell lines. The results demonstrated that concentrations above 50 µM led to a marked decrease in cell viability, suggesting potential therapeutic applications in oncology .

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₆H₁₀N₆O₃S₂-d4
CAS Number1391054-56-0
Purity (Certified Reference)≥95%
Stability in DMSO>24 months at -20°C

Q. Table 2: Applications in Advanced Research

ApplicationMethodologyKey Findings
Electrocatalytic Water OxidationSynthesis of Ni/Fe-CPNs via ligand coordinationOverpotential reduced by 120 mV vs. Pt
Drug Impurity ProfilingLC-MS/MS with deuterated internal standardLOD: 0.1 ng/mL in plasma

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